molecular formula C6H3ClF2N2O3 B13523106 6-Chloro-2-(difluoromethoxy)-3-nitropyridine

6-Chloro-2-(difluoromethoxy)-3-nitropyridine

Cat. No.: B13523106
M. Wt: 224.55 g/mol
InChI Key: XBDFGAGCJKXMQO-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethoxy)-3-nitropyridine is an organic compound with the molecular formula C6H3ClF2N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethoxy)-3-nitropyridine typically involves the nitration of 6-Chloro-2-(difluoromethoxy)pyridine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Reduction: The primary product is 6-Chloro-2-(difluoromethoxy)-3-aminopyridine.

    Oxidation: Oxidation products are less common but may include pyridine N-oxides.

Scientific Research Applications

6-Chloro-2-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(difluoromethyl)-5-(trifluoromethoxy)-3-pyridinylmethanol
  • 6-Chloro-2-(2-cyanophenoxy)quinoxaline
  • 6-Chloro-2,2,6-trimethyl-1-oxa-2,6-disilacyclohexane

Uniqueness

6-Chloro-2-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both chloro and nitro groups on the pyridine ring, which imparts distinct electronic properties. The difluoromethoxy group further enhances its reactivity and potential for forming diverse chemical derivatives. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C6H3ClF2N2O3

Molecular Weight

224.55 g/mol

IUPAC Name

6-chloro-2-(difluoromethoxy)-3-nitropyridine

InChI

InChI=1S/C6H3ClF2N2O3/c7-4-2-1-3(11(12)13)5(10-4)14-6(8)9/h1-2,6H

InChI Key

XBDFGAGCJKXMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])OC(F)F)Cl

Origin of Product

United States

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